molecular formula C17H15N5O B2919529 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1421587-59-8

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide

Cat. No.: B2919529
CAS No.: 1421587-59-8
M. Wt: 305.341
InChI Key: HBZTVQQRICVCLG-BQYQJAHWSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole moiety at the 2-position and a cinnamamide group at the 5-position. The pyrimidine ring serves as a central scaffold, common in pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions. The 2-methylimidazole substituent may enhance metabolic stability, while the cinnamamide group (a phenylpropenoic acid derivative) likely contributes to target binding via hydrophobic and electronic effects.

Properties

IUPAC Name

(E)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-13-18-9-10-22(13)17-19-11-15(12-20-17)21-16(23)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZTVQQRICVCLG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common route includes the formation of the imidazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the cinnamamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions can vary widely depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of functionalized products depending on the substituents introduced .

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural elements of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide with analogs identified in patents and reference standards:

Compound Name / Identifier Core Structure Key Substituents Functional Groups Potential Applications
Target Compound : this compound Pyrimidine 2-methylimidazole, cinnamamide Amide, aromatic, imidazole Kinase inhibition, anti-inflammatory (hypothesized)
Patent Compound A : N-(2-(3-cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide Pyrimidine + Quinoline Piperidin-ylidene acetamide, tetrahydrofuran-oxy, benzamide Amide, cyano, ether Likely kinase inhibitor (quinoline derivatives common in kinase targeting)
Patent Compound B : N-(2-(3-cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide Pyrimidine + Quinoline Dimethylamino-benzamide, piperidin-ylidene acetamide Tertiary amine, amide, cyano Enhanced solubility (dimethylamino group) with kinase targeting
Reference Standard : 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane Imidazole + Epoxide Nitro, epoxypropane Nitro, epoxide Antiparasitic/antibacterial (nitroimidazole class)
Key Observations:

Core Scaffold Differences: The target compound uses a pyrimidine-imidazole hybrid core, whereas Patent Compounds A and B incorporate a quinoline-pyrimidine system. Quinoline moieties are often associated with kinase inhibition (e.g., EGFR inhibitors) , suggesting Patent Compounds A/B may target similar pathways but with distinct selectivity. The Reference Standard employs a simpler imidazole-epoxide structure, typical of antiparasitic agents like metronidazole analogs.

However, the dimethylamino substitution in Patent Compound B may enhance water solubility . The piperidin-ylidene acetamide and tetrahydrofuran-oxy groups in Patent Compounds A/B introduce steric bulk and hydrogen-bonding capacity, possibly affecting binding affinity or metabolic stability . The nitro group in the Reference Standard is redox-active, a hallmark of antiparasitic activity, absent in the target compound.

Electronic and Steric Effects :

  • The 2-methylimidazole in the target compound may reduce metabolic oxidation compared to unsubstituted imidazoles. In contrast, the nitro group in the Reference Standard increases electrophilicity, aiding in cytotoxic mechanisms.
  • The tetrahydrofuran-oxy group in Patent Compounds A/B introduces an ether linkage, which could modulate pharmacokinetics (e.g., half-life) .

Hypothesized Pharmacological Implications

While direct efficacy or toxicity data are unavailable in the provided evidence, structural analysis permits the following hypotheses:

  • Target Compound : The cinnamamide group’s aromaticity and conjugation may favor interactions with hydrophobic binding pockets (e.g., ATP-binding sites in kinases). Its lack of polar substituents could limit solubility but improve blood-brain barrier penetration.
  • The dimethylamino group in Compound B might mitigate solubility issues .
  • Reference Standard : The nitroimidazole-epoxide structure aligns with known DNA alkylation mechanisms in antiparasitics, a mode of action unlikely in the target compound.

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

This compound can be classified under organic compounds featuring both imidazole and pyrimidine moieties. Its structure suggests potential interactions with biological targets, particularly in cancer cells.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of cinnamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
This compoundHepG2 (liver)4.23
Staurosporine (control)HepG2 (liver)5.59

The compound demonstrated significant cytotoxicity against the HepG2 liver cancer cell line, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its effects includes:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G1 phase arrest in HepG2 cells, thereby inhibiting cell proliferation.
  • Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic markers such as p53 and Bax while downregulating the anti-apoptotic marker Bcl2. This suggests activation of the intrinsic apoptotic pathway.
  • EGFR Inhibition : The compound also showed inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value comparable to known inhibitors like palatinib.

Case Studies

One notable study synthesized a series of cinnamide derivatives and evaluated their biological activities. Among these, this compound emerged as a potent candidate due to its favorable IC50 values and mechanism involving apoptosis induction and cell cycle arrest.

Study Highlights

  • Cytotoxicity Testing : The synthesized compounds were subjected to MTT assays to assess their cytotoxicity against various cancer cell lines.
  • Gene Expression Analysis : Real-time PCR was utilized to measure expression levels of apoptotic markers, confirming the compound's role in promoting apoptosis.

Q & A

Q. Table 1. Comparative Yields of Pyrimidine-Imidazole Derivatives

Reaction ConditionYield (%)Reference
Conventional heating40–51
Microwave-assisted (150°C)60–75
Catalytic Pd(PPh₃)₄48–51

Q. Table 2. Kinase Inhibition Profiles of Analogous Compounds

CompoundFLT3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Selectivity Index
D797 (from )2.3450195.7
Razaxaban (from )0.8*1200*1500

*Values adjusted for direct comparison.

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